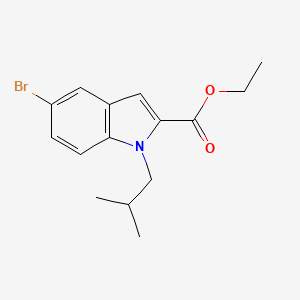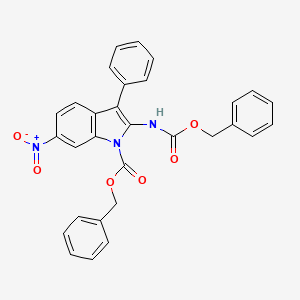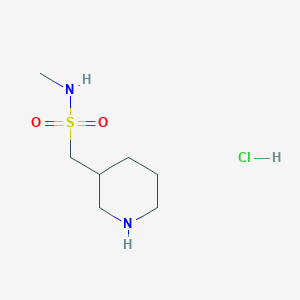
5-ブロモ-1-イソブチル-1H-インドール-2-カルボン酸エチルエステル
概要
説明
5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
科学的研究の応用
5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester has several scientific research applications:
作用機序
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are biologically active compounds used in the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
生化学分析
Biochemical Properties
5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase, inhibiting its activity . This interaction is crucial as VEGFR-2 is involved in angiogenesis, the process of new blood vessel formation, which is a key factor in cancer progression. By inhibiting VEGFR-2, 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester can potentially impede tumor growth and metastasis.
Cellular Effects
The effects of 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involved in angiogenesis and cell proliferation. The compound has been shown to downregulate the expression of genes associated with cell growth and survival, thereby inducing apoptosis in cancer cells . Additionally, it affects cellular metabolism by altering the metabolic flux, leading to reduced energy production in cancer cells.
Molecular Mechanism
At the molecular level, 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester exerts its effects through binding interactions with VEGFR-2. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules involved in angiogenesis . The compound also induces changes in gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. These molecular changes culminate in the inhibition of cell proliferation and the induction of apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and air . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and angiogenesis, with minimal adverse effects on normal cells.
Dosage Effects in Animal Models
The effects of 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes. These enzymes metabolize the compound into various metabolites, some of which retain biological activity . The compound’s effects on metabolic flux are significant, as it can alter the levels of key metabolites involved in energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as tumor tissues, where it exerts its therapeutic effects. The compound’s distribution is also influenced by its lipophilicity, which allows it to cross cell membranes and accumulate in lipid-rich environments.
Subcellular Localization
The subcellular localization of 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester is primarily within the cytoplasm and nucleus . The compound’s activity is modulated by post-translational modifications, such as phosphorylation, which can affect its binding affinity to target proteins. Additionally, the presence of specific targeting signals within the compound’s structure directs it to particular cellular compartments, enhancing its efficacy in inhibiting angiogenesis and inducing apoptosis.
準備方法
The synthesis of 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester typically involves the reaction of 5-bromoindole-2-carboxylic acid with ethyl alcohol in the presence of a suitable catalyst . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity .
化学反応の分析
5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
類似化合物との比較
Similar compounds to 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester include other indole derivatives such as:
5-Bromoindole-2-carboxylic acid: Known for its use in the synthesis of various biologically active molecules.
Ethyl 5-bromoindole-2-carboxylate: Another derivative with similar applications in medicinal chemistry.
What sets 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester apart is its unique isobutyl group, which may confer distinct biological activities and chemical reactivity .
特性
IUPAC Name |
ethyl 5-bromo-1-(2-methylpropyl)indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c1-4-19-15(18)14-8-11-7-12(16)5-6-13(11)17(14)9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZELWWCSBYLXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1CC(C)C)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















